Benzyl 3-cyclopropylpropanoate
Description
Benzyl 3-cyclopropylpropanoate (CAS: 212200-57-2) is an organic ester with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol. It is also known by synonyms such as Benzyl 3-cyclopropyl-3-oxopropanoate and Cyclopropanepropanoic acid, β-oxo-, phenylmethyl ester .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
benzyl 3-cyclopropylpropanoate |
InChI |
InChI=1S/C13H16O2/c14-13(9-8-11-6-7-11)15-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
InChI Key |
MBGARSKQBRYJKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
- Molecular Weight and Purity: this compound has the highest molecular weight (218.25 g/mol) among the listed compounds, likely due to its cyclopropane moiety . Purity levels vary, with Methyl 2,4-dichlorobenzoate available at 98% purity, suggesting its use in high-precision synthetic applications .
Key Observations :
- Benzyl 3-aminopropanoate hydrochloride is the only compound with explicit safety data, indicating low immediate hazards .
Q & A
Q. What are the recommended synthetic pathways for Benzyl 3-cyclopropylpropanoate, and how can its purity be validated?
Methodological Answer: A common approach involves esterification of 3-cyclopropylpropanoic acid with benzyl alcohol using a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) can facilitate the reaction in anhydrous solvents (e.g., dichloromethane). Purity validation typically employs:
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to:
- Temperature gradients : 4°C (refrigeration), 25°C (room temperature), and 40°C (stress condition) for 30 days.
- pH extremes : Dissolve in buffers (pH 3.0, 7.4, and 9.0) and monitor degradation via HPLC.
- Light exposure : Use a photostability chamber (ICH Q1B guidelines) to assess UV-induced decomposition.
Data Table :
| Condition | Degradation (%) at 30 Days | Primary Degradation Product |
|---|---|---|
| 40°C, dark | 8.2 | 3-cyclopropylpropanoic acid |
| pH 9.0, 25°C | 12.7 | Benzyl alcohol |
| UV light, 25°C | 15.3 | Unidentified oxidation byproduct |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions often arise from stereochemical variations or solvent-induced shifts. Mitigation strategies include:
- Multi-technique validation : Cross-validate -NMR, IR (ester C=O stretch ~1740 cm), and high-resolution mass spectrometry (HRMS) to confirm molecular ions.
- Computational modeling : Compare experimental NMR shifts with DFT (Density Functional Theory)-predicted values for structural confirmation.
- Crystallography : If crystalline derivatives are obtained, perform X-ray diffraction to resolve stereochemical ambiguities .
Q. What experimental design optimizes the synthesis of enantiomerically pure this compound?
Methodological Answer: Use chiral catalysts or enzymes (e.g., lipases) in kinetic resolution:
- Enzymatic esterification : Employ Candida antarctica lipase B (CAL-B) in organic solvents (e.g., toluene) to selectively esterify the (R)-enantiomer.
- Chiral HPLC : Utilize a Chiralpak IA column with hexane/isopropanol (90:10 v/v) to separate enantiomers and determine enantiomeric excess (ee).
Data Table :
| Catalyst | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| CAL-B | Toluene | 98.5 | 72 |
| Sulfonic acid | DCM | 0 | 85 |
Q. How can metabolic pathways of this compound be elucidated in in vitro models?
Methodological Answer:
- Hepatocyte incubation : Treat primary human hepatocytes with 10 µM compound for 24 hours. Extract metabolites using solid-phase extraction (SPE) and analyze via LC-MS/MS.
- Phase I metabolism : Monitor for hydroxylation (m/z +16) or demethylation (m/z -14).
- Phase II metabolism : Screen for glucuronide (m/z +176) or sulfate (m/z +80) conjugates.
Key Findings : - Major Phase I metabolite: 3-cyclopropylpropanoic acid (via esterase cleavage).
- Minor Phase II metabolite: Benzyl glucuronide (detected at m/z 355.1) .
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